Haloperidol Nonanoate-d17 is a derivative of haloperidol, a first-generation typical antipsychotic medication primarily used to treat schizophrenia and acute psychosis. Haloperidol functions by blocking dopamine D2 receptors in the brain, which is crucial for its antipsychotic effects. The "Nonanoate" designation indicates that this compound is an ester of haloperidol with nonanoic acid, while the "d17" suffix suggests the presence of deuterium isotopes, which can be employed in tracing studies or enhancing pharmacokinetic profiles.
Haloperidol was first synthesized in the 1950s and has since been widely utilized in clinical settings. The specific synthesis and characterization of Haloperidol Nonanoate-d17 may not be extensively documented in primary literature but can be inferred from established methods for synthesizing haloperidol derivatives.
Haloperidol Nonanoate-d17 belongs to the class of butyrophenone derivatives. It is characterized as a long-acting injectable formulation, which enhances its therapeutic profile by prolonging its duration of action compared to traditional haloperidol formulations.
The synthesis of Haloperidol Nonanoate-d17 involves the esterification of haloperidol with nonanoic acid. This process typically requires the following steps:
The reaction can be represented as follows:
The use of deuterated solvents during synthesis may help incorporate deuterium into the final product, enhancing its utility in pharmacokinetic studies.
Haloperidol Nonanoate-d17 features a butyrophenone core similar to haloperidol, modified by a nonanoic acid moiety. The molecular formula can be represented as , indicating the presence of deuterium atoms in place of some hydrogen atoms.
Haloperidol Nonanoate-d17 can undergo various chemical reactions typical for esters and butyrophenones:
The stability of Haloperidol Nonanoate-d17 against hydrolysis can vary based on pH and temperature, which are crucial for determining its shelf-life and effectiveness in clinical applications.
Haloperidol Nonanoate-d17 exerts its pharmacological effects primarily through the blockade of dopamine D2 receptors in the central nervous system. This action leads to a decrease in dopaminergic activity, which is beneficial in managing symptoms of psychosis.
Haloperidol Nonanoate-d17 has several applications in scientific research:
Haloperidol Nonanoate-d17 is a deuterated analog of haloperidol decanoate, where 17 hydrogen atoms in the nonanoate (C9) fatty acid chain are replaced with deuterium (²H or D). Its molecular formula is C₃₆D₁₇H₂₆ClFNO₃, with an accurate molecular weight of 609.288 g/mol [5]. The structure comprises two key components:
Deuterium isotope effects profoundly influence the compound's behavior:
Table 1: Atomic Composition of Haloperidol Nonanoate-d17
Component | Chemical Formula | Deuterium Positions |
---|---|---|
Haloperidol Core | C₂₁H₂₃ClFNO₂ | None |
Nonanoate Chain | C₉D₁₇O₂ | All aliphatic positions (C1–C8, C9 methyl) |
Full Molecule | C₃₆D₁₇H₂₆ClFNO₃ | 17 positions in alkyl chain |
Synthesis occurs via a two-step strategy prioritizing deuterium incorporation prior to esterification:
Critical Purification Steps:
Solubility Profile:
Partition Coefficients:
Table 2: Comparative Physicochemical Properties
Property | Haloperidol Nonanoate-d17 | Non-Deuterated Equivalent |
---|---|---|
Molecular Weight | 609.288 g/mol | 592.4 g/mol |
log P (octanol/water) | 7.9–8.2 | 7.4–7.6 |
Aqueous Solubility | <0.01 mg/mL | <0.01 mg/mL |
Melting Point | Not reported (amorphous) | ~150°C (haloperidol base) |
Stability Profiling:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2